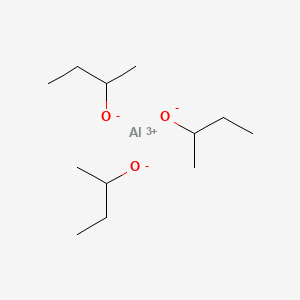

Séc-butoxyde d'aluminium

Vue d'ensemble

Description

Aluminum sec-butoxide, also known as aluminum sec-butoxide, is an organometallic compound that is widely used in organic synthesis and industrial applications. It is a derivative of 2-butanol, where the hydroxyl group is replaced by an aluminum atom bonded to three 2-butoxy groups. This compound is known for its reactivity and versatility in various chemical processes.

Applications De Recherche Scientifique

Aluminum sec-butoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.

Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: Applied in the production of coatings, adhesives, and other materials where its reactivity and stability are advantageous.

Mécanisme D'action

Target of Action

Aluminum sec-butoxide, also known as 2-Butanol, aluminum salt, is primarily used as an active catalyst and reducer of aldehydes and ketones . It is also used as a gelling agent for paint and ink, and as a water repellent substance for wood .

Mode of Action

Aluminum sec-butoxide interacts with its targets (aldehydes and ketones) by acting as a reducing agent . This means it donates electrons to these compounds, thereby reducing them. This interaction results in the transformation of aldehydes and ketones into different chemical compounds.

Biochemical Pathways

It is known that the compound plays a role in the reduction of aldehydes and ketones, which are key components in many biochemical pathways .

Pharmacokinetics

It is known that the compound is easily soluble in ethanol, isopropanol, and toluene . It is also known to be flammable and hygroscopic, meaning it absorbs moisture from the air .

Result of Action

The primary result of Aluminum sec-butoxide’s action is the reduction of aldehydes and ketones . This can lead to the formation of various other compounds, depending on the specific aldehydes and ketones involved. In addition, when used as a gelling agent, it can help to form a solid or semi-solid state from a liquid .

Action Environment

The action of Aluminum sec-butoxide can be influenced by environmental factors. For instance, it decomposes into aluminum hydroxide and sec-butanol when it comes into contact with water . It is also flammable and should be kept away from open flames and hot surfaces . Furthermore, it should be stored in a dry and well-ventilated place to prevent it from absorbing moisture from the air .

Analyse Biochimique

Biochemical Properties

2-Butanol, aluminum salt plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with hydroxyl groups in biomolecules, facilitating reactions such as esterification and transesterification. The nature of these interactions often involves the formation of coordination complexes with the aluminum center, which can stabilize transition states and lower activation energies in biochemical reactions .

Cellular Effects

The effects of 2-Butanol, aluminum salt on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. For example, it has been observed to cause irritation and toxicity in cells upon ingestion or skin absorption . Additionally, it can affect cell signaling pathways and gene expression by altering the phosphorylation states of proteins and other signaling molecules. This compound can also impact cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Butanol, aluminum salt exerts its effects through several mechanisms. It can bind to biomolecules, forming coordination complexes that alter their structure and function. For example, it can inhibit enzymes by binding to their active sites or by inducing conformational changes that reduce their activity . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butanol, aluminum salt can change over time. This compound is known to decompose in contact with water, which can affect its stability and efficacy in biochemical experiments . Long-term exposure to this compound can lead to chronic effects such as respiratory irritation and drowsiness . In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Butanol, aluminum salt vary with different dosages in animal models. At low doses, it may cause mild irritation and toxicity, while at high doses, it can lead to severe toxic effects such as respiratory distress and central nervous system depression . Studies have shown that there are threshold effects, where the severity of the toxic effects increases significantly beyond a certain dosage . Additionally, high doses of this compound can result in adverse effects such as anemia and neurotoxicity .

Metabolic Pathways

2-Butanol, aluminum salt is involved in various metabolic pathways. It can interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, affecting the metabolism of alcohols and aldehydes . This compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors such as NAD+ and NADH, affecting redox reactions in cells .

Transport and Distribution

The transport and distribution of 2-Butanol, aluminum salt within cells and tissues involve various transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-Butanol, aluminum salt can affect its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The activity of 2-Butanol, aluminum salt can be modulated by its subcellular localization, as it can interact with different biomolecules in various compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aluminum sec-butoxide can be synthesized through the reaction of aluminum metal with 2-butanol in the presence of a catalyst such as anhydrous aluminum chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the aluminum salt. The general reaction is as follows: [ \text{Al} + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Al}(\text{OC}_4\text{H}_9)_3 + 3 \text{H}_2 ]

Industrial Production Methods

In industrial settings, the production of 2-butanol, aluminum salt often involves the use of large-scale reactors where aluminum metal is reacted with 2-butanol under controlled temperature and pressure conditions. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring a high-purity final product.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum sec-butoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminum oxide and butanone.

Reduction: It can be reduced to regenerate 2-butanol and aluminum metal.

Substitution: It can participate in substitution reactions where the butoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or air, often at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used to replace the butoxy groups, depending on the desired product.

Major Products Formed

Oxidation: Aluminum oxide and butanone.

Reduction: 2-Butanol and aluminum metal.

Substitution: Products depend on the nucleophile used, but can include various alkoxides or other organometallic compounds.

Comparaison Avec Des Composés Similaires

Aluminum sec-butoxide can be compared with other aluminum alkoxides, such as:

Aluminum isopropoxide: Similar in structure but derived from isopropanol. It is also used as a catalyst and in organic synthesis.

Aluminum ethoxide: Derived from ethanol, it has similar applications but different reactivity due to the shorter alkyl chain.

Aluminum tert-butoxide: Derived from tert-butanol, it is more sterically hindered and has different reactivity patterns.

The uniqueness of 2-butanol, aluminum salt lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Propriétés

Numéro CAS |

2269-22-9 |

|---|---|

Formule moléculaire |

C4H10AlO |

Poids moléculaire |

101.10 g/mol |

Nom IUPAC |

aluminum;butan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |

Clé InChI |

UTMJYTVLBRHOTO-UHFFFAOYSA-N |

SMILES |

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |

SMILES canonique |

CCC(C)O.[Al] |

| 2269-22-9 | |

Description physique |

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |

Pictogrammes |

Flammable; Acute Toxic; Irritant |

Numéros CAS associés |

78-92-2 (Parent) |

Synonymes |

2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)